1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C15H19FN2O3S and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Electrochemical methods have been developed for synthesizing phenylpiperazine derivatives, demonstrating a reagent-less, environmentally friendly approach with high atom economy. This method can potentially be applied to synthesize derivatives of the mentioned compound, highlighting the importance of electrochemical synthesis in developing novel compounds with potential pharmacological activities (Nematollahi & Amani, 2011).
Metabolic Pathways
Research into the metabolic pathways of related compounds, such as prasugrel's metabolites, has shed light on the enzymatic processes involved, specifically the role of cytochrome P450 enzymes. This understanding can inform the design of molecules for improved metabolic stability or for targeting specific metabolic enzymes (Rehmel et al., 2006).
Photostability and Degradation
Studies on the photochemistry of related fluoroquinolone antibiotics have provided insights into the photostability and potential degradation pathways under various conditions, such as the influence of sulfite or phosphate on the course of photodegradation. These findings are crucial for understanding the environmental fate and stability of related compounds (Mella et al., 2001).
Synthesis of Derivatives
The development of novel synthetic strategies for creating mono and di-substituted derivatives offers avenues for generating compounds with potentially enhanced biological activities. This includes the electrochemical synthesis of hydroquinone and benzoquinone derivatives, which may serve as foundational methods for the synthesis of related compounds (Nematollahi et al., 2014).
Enzymatic Metabolism
Research into the oxidative metabolism of novel antidepressants highlights the involvement of various cytochrome P450 enzymes. Understanding these metabolic pathways is essential for designing molecules with specific pharmacokinetic properties, which could be applied to derivatives of the subject compound (Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is the Poly ADP Ribose Polymerase (PARP) enzyme . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death .
Mode of Action
This compound acts as a PARP inhibitor . It binds to the catalytic domain of PARP1, inhibiting its activity . This prevents PARP from repairing DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The inhibition of PARP leads to an accumulation of DNA single-strand breaks . These breaks are converted into double-strand breaks during DNA replication. When these double-strand breaks are repaired by error-prone pathways, it can lead to genomic instability and cell death, particularly in cancer cells that already have defects in DNA repair pathways .
Result of Action
The result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP, this compound prevents the repair of DNA damage, leading to genomic instability and ultimately cell death .
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c16-13-3-1-12(2-4-13)11-15(19)17-7-9-18(10-8-17)22(20,21)14-5-6-14/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBHONYGLUBOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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